molecular formula C5H3BrClNO B148948 3-Bromo-5-chloro-2-hydroxypyridine CAS No. 137628-16-1

3-Bromo-5-chloro-2-hydroxypyridine

Cat. No. B148948
M. Wt: 208.44 g/mol
InChI Key: IPCVJZRBMDESEV-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-hydroxypyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered interest in the field of medicinal chemistry due to their potential as building blocks for pharmaceuticals. The presence of multiple halogens and a hydroxyl group in the molecule suggests that it could be a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. For instance, the chemoselective functionalization of halopyridines has been demonstrated, where catalytic amination conditions lead to selective substitution at specific positions on the pyridine ring . Additionally, halogen dance reactions have been utilized to create halogen-rich intermediates, which can then be further functionalized to produce a variety of substituted pyridines . These methods highlight the synthetic versatility of halogenated pyridines, which could be applied to the synthesis of 3-Bromo-5-chloro-2-hydroxypyridine.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is crucial for their reactivity. For example, the crystal structure of 2-bromo-4-hydroxypyridine has been reported, showing hydrogen and halogen bonding interactions that stabilize the molecular structure10. These interactions are significant as they can influence the reactivity and the outcome of chemical reactions involving these compounds.

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions, which can be influenced by the nature and position of the substituents. For example, the reactivity of bromo-derivatives of ethoxypyridine in hydrochloric acid has been studied, showing that the bromine atom can be replaced or the ethoxy group substituted by a hydroxyl group . Similarly, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and hydrohalic acids has been examined, which could provide insights into the chemical behavior of 3-Bromo-5-chloro-2-hydroxypyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure. The presence of halogens and hydroxyl groups can affect properties such as solubility, boiling point, and reactivity. For instance, the immobilization of 2-chloro-5-bromopyridine on polystyrene via a silicon linker has been used to create a scaffold for the synthesis of pyridine-based derivatives, demonstrating the compound's utility in solid-phase synthesis .

Scientific Research Applications

Halogen Migration in Halogeno-Derivatives

Research by Hertog and Schogt (2010) in the field of organic chemistry details the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine. This study is significant for understanding the behavior of compounds like 3-Bromo-5-chloro-2-hydroxypyridine under various conditions, such as chlorination and bromination processes (Hertog & Schogt, 2010).

Reaction Behavior with Hydrochloric Acid

The work by Hertog and Bruyn (2010) investigates the reaction of bromo-derivatives of ethoxypyridine, including compounds similar to 3-Bromo-5-chloro-2-hydroxypyridine, with hydrochloric acid. This research offers insights into how such compounds react and transform under specific chemical conditions (Hertog & Bruyn, 2010).

Synthesis and Reactivity Studies

Kolder and Hertog (2010) conducted research on the synthesis and reactivity of 5‐chloro‐2,4‐dihydroxypyridine, a related compound. Their findings contribute to the broader understanding of the chemical reactivity and potential applications of similar halogenated pyridines, including 3-Bromo-5-chloro-2-hydroxypyridine (Kolder & Hertog, 2010).

Molecular Structural Studies

Research on molecular structures, such as the work by Lee, Lee, and Kim (2005) on copper(II) halide complexes with related pyridine derivatives, provides valuable insights into the structural characteristics of compounds like 3-Bromo-5-chloro-2-hydroxypyridine. Understanding these structures is crucial for potential applications in various scientific domains (Lee, Lee, & Kim, 2005).

Tautomerism and Halogen Effects

The study of tautomerism and the effects of halogenation on pyridines by Calabrese et al. (2017) offers insights into how the structural and chemical properties of 3-Bromo-5-chloro-2-hydroxypyridine might behave under different conditions. Such research is essential for understanding the chemical behavior of halogenated pyridines in various environments (Calabrese et al., 2017).

Halogenation and Amination Reactions

Studies like the one by Stroup et al. (2007) on the chemoselective functionalization of bromo-chloro-fluoropyridines highlight the complex reactions these compounds can undergo. This research is relevant for understanding the chemical behavior of 3-Bromo-5-chloro-2-hydroxypyridine in synthetic applications, especially in organic chemistry and medicinal research (Stroup et al., 2007).

Safety And Hazards

3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCVJZRBMDESEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369420
Record name 3-Bromo-5-chloro-2-hydroxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-hydroxypyridine

CAS RN

137628-16-1
Record name 3-Bromo-5-chloro-2-hydroxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloropyridin-2-ol
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Synthesis routes and methods I

Procedure details

A solution of 2-amino-3-bromo-5-chloropyridine (4.0 g, 19.3 mmol) in water (30 mL) and conc. HCl (5.2 mL) was cooled with an ice bath to 0° C. and was treated with a solution of sodium nitrite (1.33 g, 19.3 mmol) in water (12 mL) over 10 min. The mixture was stirred for an additonal 10 min and allowed to warm to room temperature over 48 hr. The mixture was filtered. The solids were washed with water, then with CCl4 and were dried under vacuum at 50° C. for 3 hr to give 3-bromo-5-chloro-1H-2-pyridone (2.77 g, 69%), mp 173.5-175° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 2-amino-3-bromo-5-chloropyridine (100 g, 0.482 tool) in water (815 mL) and concentrated HC1 (130 mL) was added a solution of sodium nitrite (33.26 g, 0.482 tool) in water (272 mL). The resulting suspension was allowed to warm to room temperature and stir for 18 hours, at which point the solids were filtered, washed with carbon tetrachloride (2×50 mL), and dried in a vacuum oven (40° C.) to yield 75.1 g (74.8%) of gray-yellow so lid, m.p. 170°-173° C.: IR (mineral oil (Nujol (trademark ) ) 3111, 3041, 2947, 2850, 2722, 1814, 1696, 1663, 1643, 1585, 1527, 1462, 1377, 1302, 1234, 1171, 1153, 1123, 1106, 1040, 917, 896, 876, 839, 747, 726, 644, 635, 561, 539, 523, 410, 251, 235, 225, 220cm-1 ; 1H NMR (300 MHz, D6 -DMSO)δ 7.72 (d, 1H, J=2.2Hz) , 8.08 (d, 1H , J=2 . 2Hz ), 12.41 (br s, 1H); 13C NMR (DMSO) δ 110.88, 115.35, 134.08, 142.64, 157.56; exact mass calculated for C5H3NBrClO=206.9086. High resolution mass spec. 206.9093.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
815 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-chloro-2-hydroxypyridine
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Reactant of Route 6
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Citations

For This Compound
1
Citations
YK Jeon, JY Lee, SE Kim, WS Kim - The Journal of Organic …, 2020 - ACS Publications
… To a solution of 3-bromo-5-chloro-2-hydroxypyridine (100 mg, 0.480 mmol) and pyridine (0.05 mL, 0.576 mmol) in anhydrous CH 2 Cl 2 (2.4 mL) was added triflic anhydride (0.09 mL, …
Number of citations: 10 pubs.acs.org

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